1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine
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Overview
Description
1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine is a heterocyclic compound that features both a benzimidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine typically involves the condensation of 2-aminopyridine with a suitable benzimidazole precursor. One common method involves the reaction of 2-aminopyridine with a benzimidazole derivative under controlled conditions to form the desired product. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or pyridine rings .
Scientific Research Applications
1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
- 2-(2-Benzylbenzimidazol-1-yl)ethanamine
- 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one
- N-(Pyridin-2-yl)amides
Uniqueness: 1-(1-Pyridin-4-ylbenzimidazol-2-yl)ethanamine is unique due to its specific combination of a benzimidazole and a pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N4 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
1-(1-pyridin-4-ylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H14N4/c1-10(15)14-17-12-4-2-3-5-13(12)18(14)11-6-8-16-9-7-11/h2-10H,15H2,1H3 |
InChI Key |
LAVQQACTFVCDCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C3=CC=NC=C3)N |
Origin of Product |
United States |
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